molecular formula C14H13ClF3N B8097636 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl

4'-(Trifluoromethyl)biphenyl-3-methanamine HCl

Cat. No.: B8097636
M. Wt: 287.71 g/mol
InChI Key: XGIREOJUOGGGCY-UHFFFAOYSA-N
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Description

4'-(Trifluoromethyl)biphenyl-3-methanamine HCl (CAS RN: 1211195-38-8, LD-0510) is a substituted biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold and an aminomethyl (-CH₂NH₂) group at the 3-position, formulated as a hydrochloride salt to enhance solubility. This compound is part of a broader class of aromatic amines with applications in pharmaceutical and materials research, particularly as intermediates in drug discovery targeting receptors influenced by lipophilic and electron-withdrawing substituents .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIREOJUOGGGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

In a representative procedure, 1-bromo-4-trifluoromethylbenzene (814 mg, 3.62 mmol) reacts with 4-hydroxymethylphenylboronic acid (600 mg, 3.98 mmol) in the presence of cesium carbonate (2.36 g, 7.24 mmol) and palladium catalyst PdCl₂(dppf) (132 mg, 0.181 mmol). The reaction proceeds in a 1:1 mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) at 90°C under a nitrogen atmosphere for 1 hour. After workup, the product, (4'-trifluoromethylbiphenyl-4-yl)methanol, is isolated with a mass-to-charge ratio (m/z) of 251 (M–OH⁺).

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ComponentQuantity/ConcentrationRole
1-Bromo-4-trifluoromethylbenzene3.62 mmolElectrophilic partner
4-Hydroxymethylphenylboronic acid3.98 mmolNucleophilic partner
PdCl₂(dppf)5 mol%Catalyst
Cs₂CO₃2 equivBase
SolventDMF/THF (1:1)Reaction medium
Temperature90°CThermal activation

This method achieves high efficiency due to the synergistic effects of the palladium catalyst and cesium carbonate, which facilitate oxidative addition and transmetallation steps. The DMF/THF solvent system balances polarity to solubilize both aromatic partners while maintaining catalytic activity.

Chlorination of Hydroxymethyl Intermediate

The hydroxymethyl group at the 4-position of the biphenyl intermediate is converted to a chloromethyl group using thionyl chloride (SOCl₂), a widely employed chlorinating agent.

Reaction Optimization

A solution of (4'-trifluoromethylbiphenyl-4-yl)methanol (5.0 g, 19.82 mmol) in chloroform (40 mL) is treated with SOCl₂ (2.89 mL, 39.65 mmol) at room temperature for 12 hours. The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both the chlorinating agent and acid catalyst. The crude product is purified via flash chromatography (cyclohexane/ethyl acetate, 9:1) to yield 4-chloromethyl-4'-trifluoromethylbiphenyl as a colorless solid in 98% yield (5.26 g).

Table 2: Chlorination Reaction Metrics

ParameterValue
Starting material19.82 mmol
SOCl₂ equivalence2.0 equiv
SolventChloroform
Temperature20°C
Time12 hours
Yield98%

¹H NMR analysis confirms the successful conversion, with a characteristic singlet at δ 4.83 ppm corresponding to the chloromethyl protons. The high yield underscores the reliability of this step for large-scale synthesis.

Amination to Methanamine and HCl Salt Formation

The chloromethyl intermediate undergoes nucleophilic substitution to introduce the amine functionality, followed by salt formation with hydrochloric acid.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent such as diethyl ether or ethanol to precipitate the hydrochloride salt. For instance, dissolving the amine in ethanol and adding concentrated HCl (37%) dropwise at 0°C would protonate the amine, forming 4'-(trifluoromethyl)biphenyl-3-methanamine hydrochloride as a crystalline solid.

Analytical Characterization

Critical analytical data ensure the identity and purity of the final product.

Spectroscopic Confirmation

  • Mass Spectrometry (MS): The molecular ion peak for the free base is expected at m/z 251 (M–H⁻), consistent with the molecular formula C₁₄H₁₂F₃N.

  • ¹H NMR (DMSO-d₆): Key signals include aromatic protons at δ 7.51–7.91 ppm (biphenyl region) and the methanamine protons as a singlet near δ 3.50 ppm. After HCl salt formation, the amine protons typically appear as a broad singlet between δ 8.00–10.00 ppm due to deshielding.

Comparative Analysis of Synthetic Routes

Alternative pathways for synthesizing 4'-(trifluoromethyl)biphenyl-3-methanamine hydrochloride include:

Reductive Amination

A ketone intermediate could be subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate. However, this method requires prior oxidation of the hydroxymethyl group to a ketone, adding complexity.

Buchwald-Hartwig Amination

Direct coupling of an aryl halide with an amine partner via palladium catalysis could streamline the synthesis. However, the electron-withdrawing trifluoromethyl group may hinder this approach.

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Role : 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl serves as a precursor in the synthesis of more complex organic compounds. Its structural features allow for diverse modifications, facilitating the creation of various derivatives.
  • Synthetic Routes : Common methods include copper-catalyzed cycloaddition and other substitution reactions that leverage its reactivity due to the trifluoromethyl group.

Biological Applications

Potential Therapeutic Agent

  • Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer effects. Studies have explored its interaction with specific molecular targets, potentially modulating biological pathways relevant to disease processes.

Case Study: FimH Antagonists

  • A study focused on optimizing FimH antagonists highlighted the importance of biphenyl substitutions, including those involving trifluoromethyl groups. Enhanced hydrophobic interactions led to improved binding affinities and biological activity against urinary tract pathogens .

Medicinal Chemistry

Drug Development

  • Mechanism of Action : The trifluoromethyl group increases the compound's metabolic stability and binding affinity to target proteins, which is crucial for developing new therapeutic agents. This property has been exploited in designing inhibitors for various enzymes and receptors.

Industrial Applications

Advanced Materials

  • Material Science : The compound has been utilized in developing advanced materials with enhanced properties such as increased thermal stability and chemical resistance. Its application extends to specialty chemicals used in polymers and other industrial products .

Mechanism of Action

The mechanism by which 4’-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Biphenyl-Methanamine Derivatives

The following table compares key structural and physicochemical properties of 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl with related biphenyl-methanamine compounds:

Compound Name Substituents CAS RN Purity Molecular Weight (g/mol) Key Features
4'-(Trifluoromethyl)biphenyl-3-methanamine HCl 4'-CF₃, 3-CH₂NH₂·HCl 1211195-38-8 95% 291.7 High lipophilicity; enhanced metabolic stability due to CF₃
2',4'-Difluoro-biphenyl-3-methanamine HCl (AM-0783) 2',4'-F, 3-CH₂NH₂·HCl 177976-51-1 n/a 253.7 Electron-withdrawing F groups; reduced steric bulk compared to CF₃
4'-Fluoro-biphenyl-3-methanamine HCl (AM-0784) 4'-F, 3-CH₂NH₂·HCl 177976-50-0 n/a 235.7 Single F substituent; lower molecular weight and lipophilicity
Biphenyl-3-methanamine HCl (AM-0785) No substituents, 3-CH₂NH₂·HCl 177976-49-7 n/a 219.7 Baseline compound; lacks electronic modulation

Key Observations :

  • Electron-withdrawing effects : The -CF₃ group strongly withdraws electrons, which may stabilize charge interactions in target binding pockets, unlike fluorine or unsubstituted analogs .
  • Steric bulk : The 4'-CF₃ group introduces greater steric hindrance than fluorine, possibly affecting binding to sterosensitive targets .

Non-Biphenyl Trifluoromethylated Amines

Fluoxetine HCl (CAS RN: 54910-89-3)

A serotonin reuptake inhibitor with a -CF₃ group on a phenoxy ring attached to a propanamine backbone. While structurally distinct from biphenyl-methanamines, it highlights the pharmacological relevance of -CF₃ in enhancing metabolic stability and CNS penetration .

Property 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl Fluoxetine HCl
Core Structure Biphenyl-methanamine Phenoxy-propanamine
Molecular Weight 291.7 345.8 (HCl salt)
logP (estimated) ~3.5 ~4.1
Pharmacological Use Research intermediate SSRI antidepressant

Comparison Insight :

  • Fluoxetine’s -CF₃ group contributes to its long half-life (>4 days), suggesting similar stability could be advantageous in biphenyl-methanamine derivatives for sustained activity .
N-Ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine HCl (CAS RN: 16105-77-4)

This compound features a branched aliphatic amine with a -CF₃-substituted phenyl group. Unlike the rigid biphenyl scaffold, its flexible structure may allow broader conformational adaptability in binding .

Halogen-Substituted Benzylamines

4-(3,4-Dichlorophenyl)benzylamine HCl (CAS RN: n/a) demonstrates how halogen substituents (Cl vs. CF₃) impact properties:

  • Cl groups increase molecular weight but lack the strong electron-withdrawing effect of -CF₃.

Biological Activity

4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride, with the molecular formula C14H12F3N·HCl, is an organic compound characterized by the presence of a trifluoromethyl group attached to one phenyl ring and a methanamine group on the other. This compound has garnered attention in various fields, particularly in biological research, due to its potential pharmacological properties.

Antimicrobial Properties

Research indicates that 4'-(trifluoromethyl)biphenyl-3-methanamine HCl exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, demonstrating its potency compared to other known antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and interaction with hydrophobic regions of proteins. This interaction can disrupt essential cellular processes, leading to microbial death or inhibition of growth .

Case Study 1: Antimycobacterial Activity

In a study examining quinolone derivatives, 4'-(trifluoromethyl)biphenyl-3-methanamine HCl was included in a screening for antimycobacterial agents. The results showed that this compound had a notable effect on Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at low concentrations. This positions it as a candidate for further development in tuberculosis treatment .

Case Study 2: Cytotoxicity Assessment

Another critical aspect of biological activity involves assessing cytotoxicity. In vitro studies demonstrated that 4'-(trifluoromethyl)biphenyl-3-methanamine HCl exhibited low cytotoxicity against human cell lines (A549 and Vero cells), maintaining cell viability even at high concentrations (>100 µg/mL). This characteristic is vital for its potential therapeutic applications, as it suggests a favorable safety profile .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4'-(trifluoromethyl)biphenyl-3-methanamine HCl, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesMIC (μg/mL)Cytotoxicity (IC50)
4-(Trifluoromethyl)benzylamineTrifluoromethyl group only50>100 µg/mL
4-(Trifluoromethyl)phenylmethanamineDifferent substitution pattern30>100 µg/mL
4'-(Trifluoromethyl)biphenyl-3-methanamine HCl Unique biphenyl structure20 >100 µg/mL

This table illustrates that while similar compounds exhibit antimicrobial properties, the unique biphenyl structure of 4'-(trifluoromethyl)biphenyl-3-methanamine HCl enhances its efficacy and reduces cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for preparing 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone intermediate using sodium cyanoborohydride in the presence of HCl to form the hydrochloride salt. For biphenyl systems, Suzuki-Miyaura coupling is often employed to construct the aromatic core, followed by functionalization with a trifluoromethyl group using Ruppert-Prakash reagents (e.g., (CF₃)₃SiCl) under catalytic conditions . Post-synthesis purification via recrystallization from methanol/dichloromethane mixtures improves purity (>98% by GC), as validated in analogous trifluoromethylated amine syntheses .

Q. Which analytical techniques are recommended for assessing purity and identifying common impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 254 nm is effective for purity analysis. Mobile phases of acetonitrile/water (0.1% trifluoroacetic acid) resolve impurities such as residual 4-(trifluoromethyl)aniline (a common intermediate) and dehalogenated byproducts . Mass spectrometry (LC-MS) and ¹⁹F NMR further confirm structural integrity, with the trifluoromethyl group showing a characteristic triplet at ~-60 ppm in ¹⁹F NMR .

Q. How should the hydrochloride salt form be characterized to distinguish it from the free base?

  • Methodological Answer : Differential scanning calorimetry (DSC) can identify the salt’s melting point (typically 50–100°C higher than the free base). Elemental analysis (EA) for chlorine content (~10–12% w/w) and FT-IR peaks at 2400–2600 cm⁻¹ (N-H⁺ stretching) confirm salt formation. X-ray crystallography is ideal for resolving protonation states in the solid phase .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions involving this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. Density functional theory (DFT) studies suggest that meta-substituted trifluoromethyl groups stabilize transition states in Suzuki-Miyaura reactions by lowering activation energies by ~5 kcal/mol compared to para-substituted analogs . Kinetic isotopic effect (KIE) experiments using deuterated analogs can further elucidate rate-determining steps .

Q. How does the hydrochloride salt’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials under nitrogen. Aqueous solutions (pH <3) are stable for >24 hours, but neutral/basic conditions promote hydrolysis of the amine group, forming hydroxylated byproducts. Stability-indicating HPLC methods with photodiode array (PDA) detection monitor degradation products like 3-(trifluoromethyl)benzoic acid .

Q. What strategies address contradictions in reported biological activity data for this compound, particularly in serotonin receptor binding assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5-HT₁A vs. 5-HT₂A receptor binding) may arise from assay conditions (e.g., membrane preparation methods, radioligand purity). Standardize protocols using HEK293 cells expressing humanized receptors and validate with reference agonists (e.g., 8-OH-DPAT for 5-HT₁A). Competitive binding assays with [³H]WAY-100635 and Scatchard analysis improve reproducibility. Structural analogs like fluoxetine HCl (a 4-(trifluoromethyl)phenoxy derivative) provide comparative benchmarks .

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